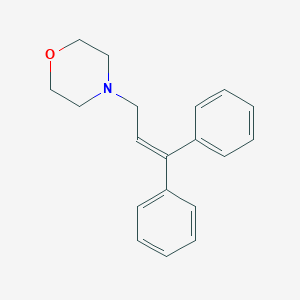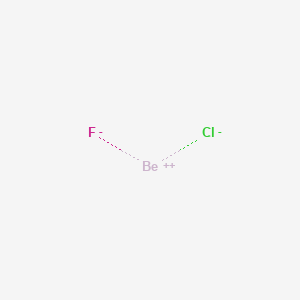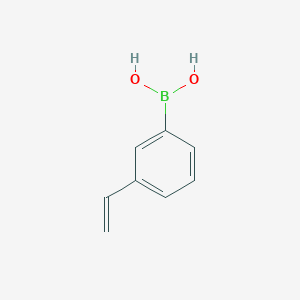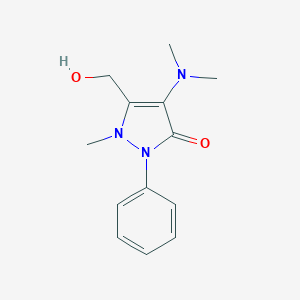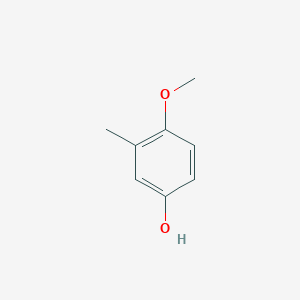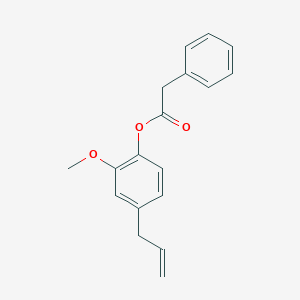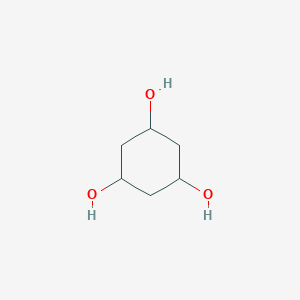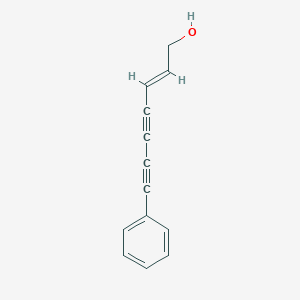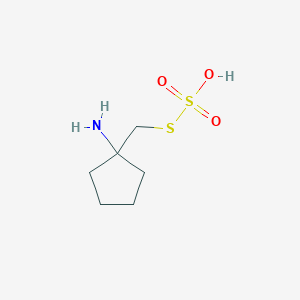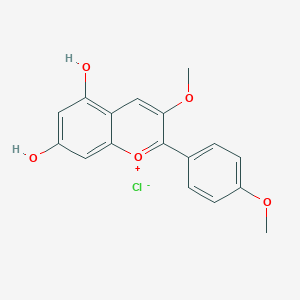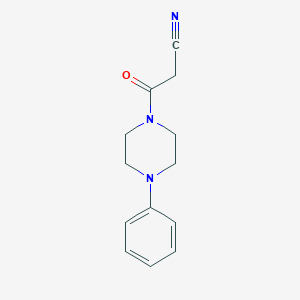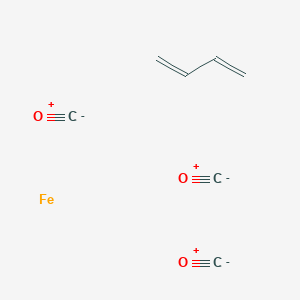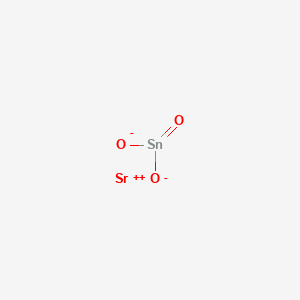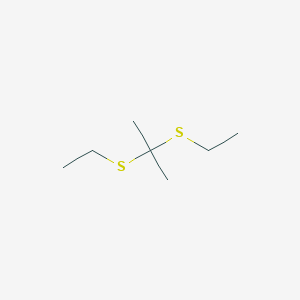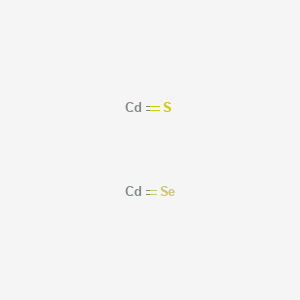
Selanylidenecadmium;sulfanylidenecadmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Selanyl and sulfanyl propadienyl cations have been synthesized using scandium triflate-nitromethane-H2O in the presence of Bu4NHSO4, leading to multifunctionalized thiazoles and selenazoles in high yields (Yoshimatsu et al., 2009). Another study presented the synthesis of β-phenyl(selanyl)- and β-phenyl(sulfanyl)-substituted imines by reacting chalcogenoalkylamines with aromatic aldehydes, forming Schiff bases that served as ligands in complex formation reactions (Chernysheva et al., 2013).
Molecular Structure Analysis
The molecular structure of zinc 2-methyl-8-selanylquinolinate was elucidated through X-ray analysis, providing insights into the effects of different ligand atoms (Se or S) on the geometry of the coordinated zinc atom polyhedron (Pech et al., 2007).
Chemical Reactions and Properties
Selanyl- and sulfanyldifluoromethylphosphonates have been shown to serve as sources of phosphonodifluoromethyl radicals, which upon generation, add onto alkenes, producing expected adducts (Lequeux et al., 2001). A new approach for preparing bioactive indolizine motifs decorated with organosulfur and organoselenium groups through an intramolecular annulation of chalcogen-containing pyridinium salts was also described (Penteado et al., 2019).
Physical Properties Analysis
The physical properties of these compounds are not explicitly detailed in the available research; however, studies on their synthesis and molecular structures suggest that these compounds exhibit distinct physical characteristics derived from their unique chalcogen-containing frameworks.
Chemical Properties Analysis
The chemical properties of selanylidenecadmium and sulfanylidenecadmium compounds are characterized by their reactivity in forming multifunctionalized thiazoles, selenazoles, and Schiff bases. These reactions indicate the compounds' ability to engage in complex formation and radical addition reactions, showcasing their versatile chemical behavior (Yoshimatsu et al., 2009); (Chernysheva et al., 2013).
Propriétés
IUPAC Name |
selanylidenecadmium;sulfanylidenecadmium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cd.S.Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKKRQHWJLNAKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Cd].[Se]=[Cd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd2SSe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium selenide; cadmium sulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

